[2-(2,4-Difluorophenyl)ethyl](propan-2-yl)amine hydrochloride
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Overview
Description
2-(2,4-Difluorophenyl)ethylamine hydrochloride is a chemical compound with the molecular formula C11H15F2N·HCl It is a hydrochloride salt of an amine derivative, characterized by the presence of two fluorine atoms on the phenyl ring and an ethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)ethylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzene and propan-2-ylamine.
Reaction: The 2,4-difluorobenzene undergoes a Friedel-Crafts alkylation reaction with ethylene to form 2-(2,4-difluorophenyl)ethylbenzene.
Amination: The resulting product is then subjected to reductive amination with propan-2-ylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Fluorine-substituted aromatic compounds.
Scientific Research Applications
2-(2,4-Difluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards specific targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
[2-(2,4-Difluorophenyl)ethyl]amine: Lacks the propan-2-yl group, resulting in different chemical and biological properties.
2-(2,4-Difluorophenyl)ethylamine: Contains a methyl group instead of a propan-2-yl group, affecting its reactivity and applications.
2-(2,4-Difluorophenyl)ethylamine: Contains an ethyl group, leading to variations in its chemical behavior.
Uniqueness
The presence of the propan-2-yl group in 2-(2,4-Difluorophenyl)ethylamine hydrochloride imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N-[2-(2,4-difluorophenyl)ethyl]propan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N.ClH/c1-8(2)14-6-5-9-3-4-10(12)7-11(9)13;/h3-4,7-8,14H,5-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEIWSGGLJIAZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=C(C=C(C=C1)F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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